5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolone core, substituted with diverse functional groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Pyrrolone Core: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the 2,3-Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrolone core is reacted with 2,3-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Isopropoxy-3-methylbenzoyl Group: This step may involve another Friedel-Crafts acylation, using 4-isopropoxy-3-methylbenzoyl chloride.
Attachment of the Morpholinopropyl Group: This can be achieved through nucleophilic substitution, where the pyrrolone derivative is reacted with 3-chloropropylmorpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of the morpholinopropyl group suggests possible interactions with biological receptors or enzymes.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism by which 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups could facilitate binding to these targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Lacks the additional benzoyl and morpholinopropyl groups, potentially reducing its bioactivity.
4-(4-Isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one: Missing the dimethoxyphenyl and morpholinopropyl groups, which may affect its chemical reactivity and biological interactions.
Uniqueness
The unique combination of functional groups in 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one imparts distinct chemical and biological properties
Properties
CAS No. |
371140-52-2 |
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Molecular Formula |
C30H38N2O7 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H38N2O7/c1-19(2)39-23-11-10-21(18-20(23)3)27(33)25-26(22-8-6-9-24(36-4)29(22)37-5)32(30(35)28(25)34)13-7-12-31-14-16-38-17-15-31/h6,8-11,18-19,26,33H,7,12-17H2,1-5H3/b27-25+ |
InChI Key |
PYHNSVXIXOXALL-IMVLJIQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=C(C(=CC=C4)OC)OC)/O)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=C(C(=CC=C4)OC)OC)O)OC(C)C |
Origin of Product |
United States |
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